Boc-MeThr(Bzl)-OH

Catalog No.
S760326
CAS No.
64263-80-5
M.F
C16H28N2O5
M. Wt
323,39 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-MeThr(Bzl)-OH

CAS Number

64263-80-5

Product Name

Boc-MeThr(Bzl)-OH

IUPAC Name

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

Molecular Formula

C16H28N2O5

Molecular Weight

323,39 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N

SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

Boc-Leu-Pro-OH;64205-66-9;BOC-L-LEUCYLPROLINE;AC1LXARY;PubChem12321;SCHEMBL10935144;CTK6A4194;ZINC2145204;(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylicacid

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Function of Boc-MeThr(Bzl)-OH in Peptide Synthesis

Boc-MeThr(Bzl)-OH serves two key functions in peptide synthesis:

  • Amino acid incorporation

    This compound incorporates the threonine (Thr) amino acid into the peptide chain while having two protective groups:

    • The Boc (tert-butyloxycarbonyl) group: This group protects the amino group (N-terminus) of the threonine, preventing it from reacting prematurely during peptide chain elongation.
    • The benzyl (Bzl) group: This group protects the hydroxyl group (OH) on the side chain of the threonine, ensuring its selective participation in later reactions for desired modifications.
  • Controlled deprotection

    The Boc and benzyl groups can be selectively removed under specific conditions, allowing for controlled assembly of the peptide and further functionalization of the threonine side chain.

Applications in Research

Boc-MeThr(Bzl)-OH finds application in various research areas related to peptide synthesis:

  • Development of therapeutic peptides: Researchers utilize this compound to create peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or protein-protein interaction modulators. [, ]
  • Studying protein structure and function: By incorporating Boc-MeThr(Bzl)-OH into specific positions of peptides, researchers can probe the role of threonine in protein folding, stability, and activity. []
  • Investigating protein-ligand interactions: Modified peptides containing Boc-MeThr(Bzl)-OH can be used to study how proteins interact with other molecules, such as drugs or substrates, providing valuable insights into biological processes. []

Boc-MeThr(Bzl)-OH, or N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-O-benzyl-L-threonine, is a derivative of the amino acid threonine. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the hydroxyl group. Its chemical formula is C17H25NO5, with a molecular weight of 325.39 g/mol. Boc-MeThr(Bzl)-OH is predominantly utilized in organic synthesis, particularly in the synthesis of peptides and other complex biomolecules due to its ability to selectively protect functional groups during

Boc-MeThr(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a building block to introduce a methylated threonine residue into a peptide. The specific function of the resulting peptide depends on its overall sequence and structure. In some cases, the methyl group on the threonine side chain might influence protein folding, stability, or interaction with other molecules.

Boc-MeThr(Bzl)-OH is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Specific data on its toxicity is not available, but it is recommended to handle it with care following general laboratory safety guidelines for organic compounds [].

, including:

  • Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.
  • Reduction: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
  • Substitution: The hydroxyl group can be substituted with different functional groups using appropriate reagents.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, trifluoroacetic acid for reduction, and thionyl chloride or phosphorus tribromide for substitution .

While specific biological activities of Boc-MeThr(Bzl)-OH are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of threonine are known to play roles in protein synthesis and may influence cellular mechanisms. The presence of the benzyl group may enhance lipophilicity, potentially influencing the compound's interaction with biological membranes and enzymes .

The synthesis of Boc-MeThr(Bzl)-OH typically involves several steps:

  • Formation of the Boc protecting group: The reaction of L-threonine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Benzylation: The resulting compound is then reacted with benzyl alcohol under acidic conditions to introduce the benzyl group onto the hydroxyl site.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity and yield .

Boc-MeThr(Bzl)-OH finds applications primarily in peptide synthesis and organic chemistry. Its unique structure allows for selective protection during multi-step syntheses, facilitating the construction of complex peptides that may include threonine residues. Additionally, it serves as an important intermediate in the preparation of biologically active compounds and pharmaceuticals .

Interaction studies involving Boc-MeThr(Bzl)-OH focus on its reactivity with various reagents and its behavior in peptide synthesis. These studies typically assess how well it can participate in coupling reactions with other amino acids or how effectively it can be deprotected under different conditions. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yields in peptide production .

Several compounds share structural similarities with Boc-MeThr(Bzl)-OH, each exhibiting unique characteristics:

Compound NameStructure FeaturesNotable Differences
N-Boc-O-benzyl-L-threonineL-enantiomer of threonineDifferent stereochemistry affecting biological activity
N-Boc-D-threonineLacks benzyl groupNo additional lipophilicity from benzyl substitution
O-benzyl-D-threonineLacks Boc protecting groupLess control over amine reactivity
N-Boc-O-benzyl-D-serineSimilar structure but different amino acidDifferent amino acid properties affecting reactivity

Boc-MeThr(Bzl)-OH is distinctive due to its dual protection strategy (Boc and benzyl), which provides enhanced flexibility during synthetic processes compared to its analogs. This characteristic allows chemists to manipulate reaction conditions more effectively, making it a valuable compound in peptide chemistry .

XLogP3

2.5

Dates

Modify: 2023-08-15

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